molecular formula C21H16N4O B12882197 N-[4-(1-Phenyl-1H-pyrazol-5-yl)phenyl]pyridine-4-carboxamide CAS No. 62089-22-9

N-[4-(1-Phenyl-1H-pyrazol-5-yl)phenyl]pyridine-4-carboxamide

Cat. No.: B12882197
CAS No.: 62089-22-9
M. Wt: 340.4 g/mol
InChI Key: YPYHXCBIISHVKV-UHFFFAOYSA-N
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Description

N-[4-(1-Phenyl-1H-pyrazol-5-yl)phenyl]pyridine-4-carboxamide is a synthetic organic compound featuring a distinct molecular architecture that combines pyrazole and pyridine rings linked by a carboxamide group. This structure places it within a class of chemicals known to exhibit a wide spectrum of pharmacological activities in research settings. Scientific literature indicates that pyrazole-carboxamide derivatives, and compounds with similar structural motifs, are investigated for various potential research applications. For instance, some pyrazole derivatives have been reported to show potent antioxidant activity by acting as radical scavengers and inhibitors of enzymes like 15-lipoxygenase (15-LOX), which is a target in oxidative stress-related research . Furthermore, other research compounds containing a pyridinecarboxamide group have been studied for their activity as positive allosteric modulators (PAMs) of neuronal receptors such as the M1 muscarinic acetylcholine receptor, which is a target of interest in neuroscience . The presence of both pyrazole and pyridine rings in a single molecule makes this compound a valuable intermediate or candidate for researchers in medicinal chemistry to explore structure-activity relationships (SAR), develop new enzyme inhibitors, or investigate allosteric modulation of protein targets. This product is intended for research purposes only and is not designed for human therapeutic or veterinary use.

Properties

CAS No.

62089-22-9

Molecular Formula

C21H16N4O

Molecular Weight

340.4 g/mol

IUPAC Name

N-[4-(2-phenylpyrazol-3-yl)phenyl]pyridine-4-carboxamide

InChI

InChI=1S/C21H16N4O/c26-21(17-10-13-22-14-11-17)24-18-8-6-16(7-9-18)20-12-15-23-25(20)19-4-2-1-3-5-19/h1-15H,(H,24,26)

InChI Key

YPYHXCBIISHVKV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=CC=N2)C3=CC=C(C=C3)NC(=O)C4=CC=NC=C4

Origin of Product

United States

Preparation Methods

Pyrazole Core Formation

The pyrazole ring is commonly synthesized via condensation reactions involving hydrazines and β-dicarbonyl compounds or their equivalents. For example, phenylhydrazine reacts with appropriate ketoesters or diketones to yield 1-phenyl-pyrazole derivatives. Cyclization steps may involve reagents such as Lawesson's reagent for thionation or phosphorous oxychloride for cyclization, although the latter is less favored industrially due to toxicity and lower yields.

Functionalization and Protection Strategies

Protecting groups such as 9-fluorenylmethyl carbamate are employed to protect amino functionalities during multi-step synthesis to prevent side reactions. Deprotection steps are carefully controlled to yield the free amine for subsequent coupling.

Amide Bond Formation

The key step involves coupling the pyrazolyl-substituted aniline derivative with pyridine-4-carboxylic acid or its activated forms (e.g., acid chlorides or esters). Common coupling agents include carbodiimides such as N,N-dicyclohexylcarbodiimide (DCC) and catalytic 4-(dimethylamino)pyridine (DMAP), facilitating ester or amide bond formation under mild conditions.

Purification and Crystallization

Purification typically involves solvent extraction, washing with aqueous sodium chloride or bicarbonate solutions, and recrystallization from ethanol or other suitable solvents. Temperature control during crystallization is critical to obtain high purity and yield.

Step Reagents/Conditions Description Yield/Notes
1 Phenylhydrazine + β-dicarbonyl compound, methanesulfonic acid Formation of 1-phenyl-pyrazole intermediate Moderate yield; cyclization step
2 Lawesson's reagent, cyclization Conversion to thionated intermediate Improved purity over phosphorous oxychloride method
3 Deprotection with trifluoroacetic acid Removal of protecting groups Controlled to avoid degradation
4 Coupling with pyridine-4-carboxylic acid derivative, DCC, DMAP Amide bond formation Moderate to good yield
5 Purification: aqueous washes, recrystallization from ethanol Isolation of pure product Yields up to 90% reported
  • The use of Lawesson's reagent for cyclization improves yield and purity compared to traditional phosphorous oxychloride methods, which are time-consuming and produce toxic waste.
  • Avoidance of pyridine as a solvent is preferred industrially due to toxicity concerns; alternative solvents and conditions have been developed to address this.
  • Catalytic amounts of glacial acetic acid facilitate condensation reactions in ethanol, providing efficient synthesis of pyrazole carboxamide derivatives.
  • Coupling reactions using carbodiimide chemistry with DMAP catalysis are effective for amide bond formation, with moderate to high yields and good reproducibility.
  • Temperature control during crystallization and washing steps is critical to maximize purity and yield, with typical drying conditions at 40–50°C under reduced pressure for extended periods.
Parameter Typical Conditions Impact on Synthesis
Cyclization reagent Lawesson's reagent preferred Higher purity, better yield
Solvent for coupling Ethanol, DMF, or alternatives Avoid pyridine for safety
Coupling agents DCC, DMAP catalyst Efficient amide bond formation
Temperature control 0–60°C during crystallization Enhances purity and yield
Purification Aqueous washes, recrystallization Removes impurities, isolates product
Drying 40–50°C, 15–20 hours under vacuum Ensures stable, dry product

The preparation of N-[4-(1-Phenyl-1H-pyrazol-5-yl)phenyl]pyridine-4-carboxamide involves a multi-step synthetic route emphasizing efficient pyrazole ring formation, strategic use of protecting groups, and optimized amide bond formation. Advances such as the use of Lawesson's reagent and avoidance of toxic solvents have improved the industrial viability of the synthesis. Careful control of reaction conditions and purification steps ensures high purity and yield, making these methods suitable for pharmaceutical and research applications.

Chemical Reactions Analysis

Types of Reactions

N-(4-(1-Phenyl-1H-pyrazol-5-yl)phenyl)isonicotinamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N-(4-(1-Phenyl-1H-pyrazol-5-yl)phenyl)isonicotinamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anti-inflammatory, anticancer, and antimicrobial properties.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(4-(1-Phenyl-1H-pyrazol-5-yl)phenyl)isonicotinamide involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access.

    Receptor Modulation: It can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways.

    Pathways Involved: The compound may affect pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Pyrazole-Based Carboximidamides ()

A series of pyrazole-1-carboximidamide derivatives (e.g., compounds 1–11 in ) share structural similarities with the target molecule but differ in substituents and functional groups. Key comparisons include:

Compound ID Substituent(s) on Pyrazole Functional Group Molecular Weight (g/mol) Hypothesized Impact
1 4-Methoxyphenyl Carboximidamide ~309.35 Increased solubility due to methoxy group
3 4-Chlorophenyl Carboximidamide ~313.79 Enhanced lipophilicity; potential halogen bonding
9 3-Nitrophenyl Carboximidamide ~324.33 Electron-withdrawing effects may improve binding affinity

Key Differences :

  • The pyridine ring in the target compound may enhance rigidity compared to the flexible carboximidamide chain in derivatives .

Triazole-Pyridine Hybrid ()

N-(1H-1,2,4-Triazol-5-yl)pyridine-2-carboxamide shares a pyridine-carboxamide backbone but substitutes the pyrazole with a 1,2,4-triazole ring. Structural and crystallographic data reveal:

  • Triazole vs.
  • Positional Isomerism : The pyridine-2-carboxamide in vs. pyridine-4-carboxamide in the target compound affects molecular dipole moments and spatial orientation .

Fluorinated Pyrazole Derivatives ()

A patent example describes 5-fluoro-1-phenylpyrazole-4-carboxylic acid derivatives. Fluorination at the pyrazole ring is a common strategy to:

  • Enance Metabolic Stability : Fluorine reduces susceptibility to oxidative degradation.
  • Modulate Electronic Effects : The electron-withdrawing fluorine atom may polarize the pyrazole ring, enhancing binding to hydrophobic pockets in enzymes .

Sulfaphenazole Analogs ()

N4-Acetylsulfaphenazole (N-{4-[(1-phenyl-1H-pyrazol-5-yl)sulfamoyl]phenyl}acetamide) incorporates a sulfamoyl group (-SO₂NH-) absent in the target compound. Key contrasts:

  • Sulfamoyl vs. Carboxamide : Sulfamoyl groups are critical for antibacterial activity in sulfonamide drugs, whereas the carboxamide in the target compound may favor kinase inhibition or receptor antagonism.

Biological Activity

N-[4-(1-Phenyl-1H-pyrazol-5-yl)phenyl]pyridine-4-carboxamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article synthesizes available research findings, focusing on its biological activity, including anticancer effects, anti-inflammatory properties, and insecticidal activity.

Chemical Structure and Properties

This compound (C21H16N4O) features a complex structure that includes a pyridine ring and a pyrazole moiety. Its molecular formula indicates the presence of nitrogen and oxygen, which are critical for its biological interactions.

Anticancer Activity

Research has highlighted the compound's potential as an anticancer agent. In studies involving various cancer cell lines, it has shown significant antiproliferative effects:

Cell Line Inhibition (%) IC50 (µM)
HepG2 (liver cancer)54.25%Not specified
HeLa (cervical cancer)38.44%Not specified

These results suggest that this compound can inhibit cancer cell growth without significantly affecting normal fibroblasts, indicating a degree of selectivity that is desirable in anticancer therapies .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory properties. It was found to inhibit the release of TNF-alpha in lipopolysaccharide (LPS)-stimulated cells, which is crucial in managing inflammatory responses. The mechanism of action appears to involve inhibition of specific kinases involved in inflammatory pathways, such as MK2, which is associated with the signaling of pro-inflammatory cytokines .

Insecticidal Activity

In addition to its potential therapeutic applications in humans, this compound has been evaluated for insecticidal properties. A study reported that derivatives of this compound exhibited larvicidal activity against Plutella xylostella, a common pest in agriculture. One derivative showed an impressive 84% larvicidal activity at a concentration of 0.1 mg/L, indicating its potential as an environmentally friendly insecticide .

Structure-Activity Relationship (SAR)

The biological activities of this compound can be attributed to specific structural features:

  • Pyrazole Ring : Essential for anticancer activity; modifications at this position can enhance or reduce potency.
  • Pyridine Moiety : Influences solubility and interaction with biological targets.
  • Substituents on the Phenyl Ring : Variations can significantly alter pharmacological profiles, highlighting the importance of SAR studies in drug development.

Case Studies and Research Findings

Several studies have contributed to understanding the biological activities of this compound:

  • Anticancer Studies : Research indicated that certain modifications increased cytotoxicity against various cancer cell lines while maintaining low toxicity towards normal cells .
  • Inflammation Models : In vivo studies demonstrated reduced inflammatory markers in animal models treated with N-[4-(1-Phenyl-1H-pyrazol-5-yl)phenyl]pyridine derivatives .
  • Insecticidal Testing : Field trials confirmed the effectiveness of certain derivatives against agricultural pests, suggesting practical applications in pest management .

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